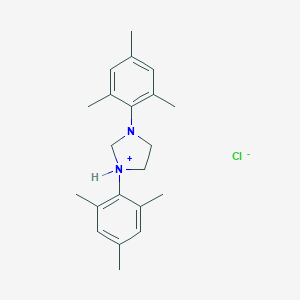

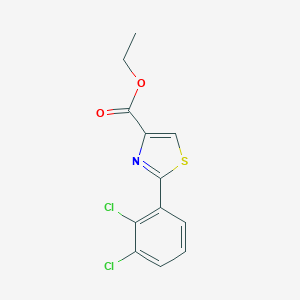

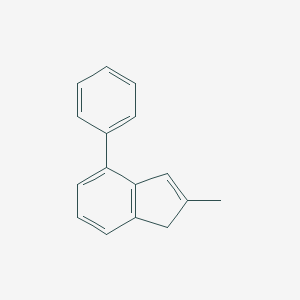

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and related compounds typically involves chloromethylation of 3-furoates followed by Friedel–Crafts reactions to yield 5-aralkyl-3-furoates. An alternative method includes the condensation of ethylene acetals of 5-substituted levulinic esters with ethyl formate, resulting in 2-formyl-4-oxo-ester derivatives. These derivatives are then cyclised to furans using aqueous acids or to thiophens using phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This analysis reveals intricate details about bond lengths, angles, and overall geometry, providing insights into the structural characteristics of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and its derivatives (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the compound's ability to engage in reactions leading to pyrazole derivatives, indicating a broad spectrum of chemical reactivity (D. Achutha et al., 2017).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate were not identified, related research on compounds such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates provides valuable information. These studies offer insights into solubility, melting points, and other physical characteristics that can be extrapolated to understand the physical behavior of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (P. Machado et al., 2011).

Applications De Recherche Scientifique

Synthesis of Insecticidal Esters : Elliott, Janes, and Pearson (1971) described the synthesis of 5-aralkyl-3-furoates, using chloromethylation and a Friedel–Crafts reaction, which can be intermediates for creating insecticidal esters. This process involves the cyclization of 2-formyl-4-oxo-ester derivatives to produce furans, a class of compounds with potential applications in insecticidal chemistry (Elliott, Janes, & Pearson, 1971).

Palladium-Catalysed Direct Arylation : Fu, Zhao, Bruneau, and Doucet (2012) investigated the use of esters like methyl 5-bromo-2-furoate in palladium-catalysed direct arylation of heteroaromatics. This method is beneficial for preventing the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls, which have diverse applications in organic chemistry and drug development (Fu, Zhao, Bruneau, & Doucet, 2012).

Crystal Structure Analysis : The crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was examined by Yang (2009). Understanding such structures is crucial for the development of new materials and pharmaceuticals (Hu Yang, 2009).

Glycosidase Inhibitory Activities : Moreno-Vargas, Robina, Demange, and Vogel (2003) explored the synthesis of derivatives of 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan-3-carboxylic acid, demonstrating their potential as selective α-L-fucosidase and β-galactosidase inhibitors. This research has implications for the development of treatments for diseases involving glycosidase enzymes (Moreno-Vargas, Robina, Demange, & Vogel, 2003).

Phase Transfer Catalysis : Li and Wang (2002) synthesized aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis, demonstrating a method to create sterically hindered esters. This technique is significant in organic synthesis, particularly in producing compounds that are difficult to synthesize under normal conditions (Li & Wang, 2002).

Synthesis of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate : Yang's (2009) research on synthesizing and determining the crystal structure of a closely related compound provides valuable insights into the structural properties of furoate derivatives, which are essential for pharmaceutical and material science applications (Hu Yang, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-64-9 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)